molecular formula C11H15FO B1467038 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol CAS No. 1492713-33-3

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B1467038
CAS No.: 1492713-33-3
M. Wt: 182.23 g/mol
InChI Key: GNLUSMWXNKEBKT-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol is a useful research compound. Its molecular formula is C11H15FO and its molecular weight is 182.23 g/mol. The purity is usually 95%.
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Biological Activity

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol is a tertiary alcohol with a unique molecular structure that has garnered attention for its potential biological activities. The presence of a fluorine atom in the para position of the phenyl ring is significant as it can influence the compound's lipophilicity, reactivity, and interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15FO
  • Molecular Weight : 188.24 g/mol
  • Structural Features : The compound features a tertiary alcohol group and a fluorine substituent on the phenyl ring, which may enhance its biological activity through increased lipophilicity and altered electronic properties.

The biological activity of this compound may involve:

  • Enzyme Modulation : Interaction with specific enzymes or receptors, potentially altering their activity.
  • Binding Affinity : The fluorine atom may enhance binding affinity to biological targets, influencing pharmacodynamics.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. This activity is likely due to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways.

Anticancer Potential

Research suggests that this compound may have anticancer effects. It is hypothesized that it could induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC11H15FOFluorine at the para position enhances lipophilicity.
3-(4-Chlorophenyl)-2,2-dimethylpropan-1-olC11H15ClChlorine at the para position; alters reactivity.
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-olC11H15ClFContains both chlorine and fluorine; potential for diverse interactions.

Biological Activity Summary

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme ModulationAltered enzyme activity

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent.
  • Anticancer Research : In vitro experiments demonstrated that treatment with this compound led to reduced viability in several cancer cell lines. Mechanistic studies revealed activation of apoptotic pathways, highlighting its potential as an anticancer therapeutic.

Properties

IUPAC Name

3-(3-fluorophenyl)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLUSMWXNKEBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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